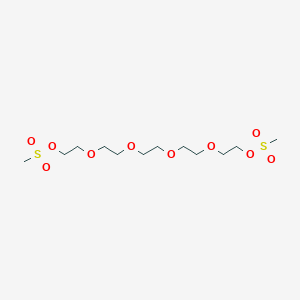
3,6,9,12-Tetraoxatetradecane-1,14-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaethylene Glycol Dimethanesulfonate is an organic compound with the chemical formula C12H26O10S2. It is commonly found in a solid crystalline form as a white granular material. This compound is known for its good thermal stability and solubility in water and some organic solvents like ethanol and methanol. It also exhibits good chemical stability, making it resistant to decomposition or hydrolysis .
Preparation Methods
Pentaethylene Glycol Dimethanesulfonate is typically prepared through the esterification reaction of Pentaethylene Glycol and methanesulfonic acid. The process involves reacting pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves using triethylamine in dichloromethane at room temperature for 22 hours, followed by quenching with water and purification .
Chemical Reactions Analysis
Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substitution products.
Oxidation and Reduction:
Common Reagents and Conditions: Triethylamine and dichloromethane are commonly used in its synthesis.
Major Products: The primary product from its reactions is the substituted pentaethylene glycol derivative.
Scientific Research Applications
Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
Pentaethylene Glycol Dimethanesulfonate functions primarily as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to DNA, leading to DNA damage and cell death. This mechanism is particularly useful in chemotherapy for targeting rapidly dividing cancer cells .
Comparison with Similar Compounds
Pentaethylene Glycol Dimethanesulfonate can be compared to other similar compounds such as:
Tetraethylene Glycol Dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.
Hexaethylene Glycol Dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.
Polyethylene Glycol Dimethanesulfonate: A broader category that includes various lengths of ethylene glycol units.
The uniqueness of Pentaethylene Glycol Dimethanesulfonate lies in its specific chain length, which provides a balance between solubility and stability, making it suitable for a variety of applications .
Properties
Molecular Formula |
C12H26O10S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C12H26O10S2/c1-23(13,14)21-11-9-19-7-5-17-3-4-18-6-8-20-10-12-22-24(2,15)16/h3-12H2,1-2H3 |
InChI Key |
BGCFJPQXVQSYIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-methyl-1-(1,6-diazaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B13966585.png)
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13966588.png)
![Dispiro[2.0.4~4~.1~3~]nonane-9-carbonyl chloride](/img/structure/B13966591.png)
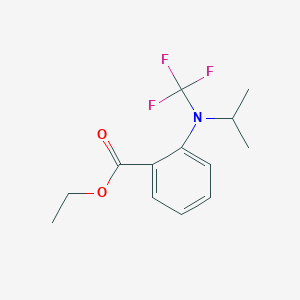


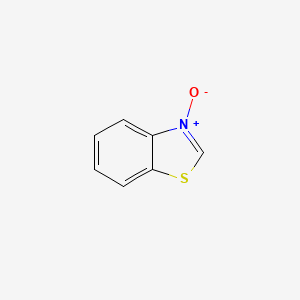

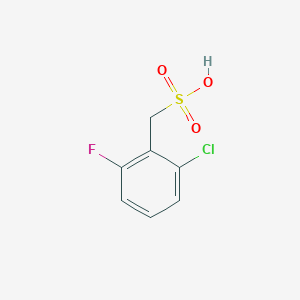
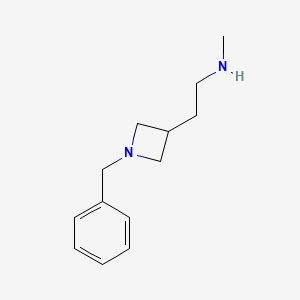
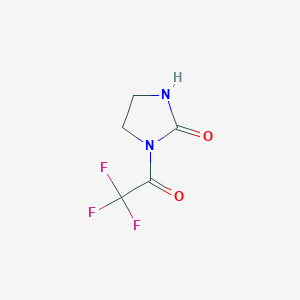
![4-chlorothieno[3,2-d]pyrimidin-6-amine](/img/structure/B13966623.png)
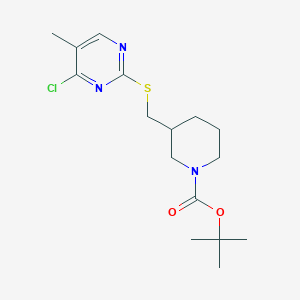
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
